5-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
Electronic Effects
- 2-Chloro-6-fluorobenzyl : The chloro and fluoro substituents are electron-withdrawing groups (EWGs) that reduce electron density on the benzyl ring. This enhances the electrophilicity of the adjacent methylene bridge, potentially influencing reactivity in nucleophilic substitution reactions.
- 3,4-Dimethoxyphenyl : Methoxy groups are electron-donating via resonance, increasing the electron density of the attached phenyl ring. This polarity contrast between the two aryl substituents creates a push-pull electronic environment, which may affect charge distribution across the fused-ring system.
Steric and Solubility Impacts
- The 2-chloro-6-fluorobenzyl group introduces steric hindrance due to the ortho-substituted halogens, which may restrict rotational freedom and influence binding interactions in biological systems.
- The 3,4-dimethoxyphenyl group improves aqueous solubility compared to non-polar aryl substituents, as evidenced by the logP values of similar compounds (e.g., thiazolo[5,4-b]pyridine derivatives with methoxy groups exhibit logP reductions of 0.3–0.5 units).
Table 2: Comparative substituent effects in analogous compounds
| Substituent | Electronic Contribution | Solubility (logP) |
|---|---|---|
| 2-Chloro-6-fluorobenzyl | Electron-withdrawing | +0.8 |
| 3,4-Dimethoxyphenyl | Electron-donating | -0.4 |
These substituent properties collectively modulate the compound’s physicochemical behavior, including its capacity for π-stacking interactions and hydrogen bonding.
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-7-(3,4-dimethoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O3S/c1-11-24-19-20(30-11)18(12-7-8-16(28-2)17(9-12)29-3)25-26(21(19)27)10-13-14(22)5-4-6-15(13)23/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAGLEJDBCEYAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=C(C=CC=C3Cl)F)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions.
Pyridazine Ring Formation: The pyridazine ring is often constructed via cyclization reactions involving hydrazine derivatives and diketones.
Substituent Introduction:
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the thiazolopyridazine core, followed by purification processes such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them into amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are common reducing agents.
Biological Activity
The compound 5-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H16ClFN2O3S
- Molecular Weight : 415.85 g/mol
- CAS Number : 872594-58-6
The compound contains a thiazolo-pyridazine core structure, which is known to influence its biological activity. The presence of the 2-chloro-6-fluorobenzyl and 3,4-dimethoxyphenyl substituents enhances its pharmacological profile.
Antiviral Activity
Research has indicated that similar compounds with the 2-chloro-6-fluorobenzyl moiety exhibit significant antiviral properties, particularly against HIV-1. A study demonstrated that derivatives of this structure showed potent inhibition of HIV-1 replication in vitro, with IC50 values in the picomolar range against wild-type and mutant strains of the virus .
Cytotoxicity
In vitro studies have shown that compounds with similar structures can induce cytotoxic effects in various cancer cell lines. For instance, related derivatives were found to exhibit growth inhibition against L1210 mouse leukemia cells, suggesting potential applications in cancer therapy . The mechanism of action appears to involve the disruption of nucleic acid synthesis within the target cells.
The mechanisms by which these compounds exert their biological effects include:
- Inhibition of Viral Reverse Transcriptase : The compound may inhibit the reverse transcriptase enzyme, crucial for HIV replication.
- Induction of Apoptosis in Cancer Cells : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
- Interaction with Cellular Signaling Pathways : The thiazolo-pyridazine scaffold may interact with specific cellular receptors or enzymes involved in disease progression.
Case Studies
Scientific Research Applications
The compound 5-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a notable chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data tables and case studies.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. The thiazole derivatives have shown cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Efficacy
In a study assessing the antitumor efficacy of related compounds, it was found that certain derivatives showed potent growth inhibition in HT29 (colon cancer) and Jurkat (leukemia) cells. The presence of electron-donating groups like methoxy on phenyl rings enhances the cytotoxicity of these compounds.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HT29 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
Anticonvulsant Properties
Similar compounds have demonstrated anticonvulsant activity in preclinical studies. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl group can significantly impact the anticonvulsant efficacy.
Case Study: Enzyme Inhibition
Another investigation focused on the enzyme inhibition potential of thiazole-derived compounds similar to our target compound. Results indicated that these compounds could inhibit key metabolic enzymes involved in cancer metabolism, reducing tumor growth rates in vitro.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The thiazole ring is often associated with enhanced antimicrobial action.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Comparison with Similar Compounds
Key Differences and Implications
Core Heterocycle: The target’s pyridazinone core differs from pyrimidine () or furopyridazinone () systems.
Substituent Effects :
- The 2-chloro-6-fluorobenzyl group in the target may enhance blood-brain barrier penetration compared to the coumarin groups in , which are bulkier and less lipophilic .
- The 3,4-dimethoxyphenyl substituent likely improves water solubility relative to the p-tolyl () or thio groups, balancing hydrophobicity for drug-likeness .
Synthetic Accessibility :
- Microwave-assisted synthesis () offers faster reaction times and higher yields compared to conventional methods (e.g., ’s KOH-mediated cyclization) . The target compound’s synthesis may benefit from such optimization.
Research Findings and Hypotheses
- The chloro-fluoro group could mimic ATP-binding motifs, while dimethoxyphenyl may stabilize π-π interactions in enzyme pockets .
- Metabolic Stability: The 2-methyl group may reduce oxidative metabolism, extending half-life compared to non-methylated analogs (e.g., ’s furopyridazinones) .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?
The synthesis of thiazolo-pyridazinone derivatives typically involves multi-step protocols, including cyclocondensation of substituted benzyl halides with thioamides, followed by functionalization of the pyridazine core. For example, describes a similar thiazolo[3,2-a]pyrimidine synthesis using ethyl carboxylate intermediates under reflux with acetic anhydride. To optimize yields:
Q. Which analytical techniques are critical for structural characterization?
Key methods include:
- X-ray crystallography to resolve the fused thiazolo-pyridazinone ring system (e.g., used single-crystal XRD with an R-factor <0.1 for a triazolo-pyrimidinone analog) .
- NMR spectroscopy : and NMR to confirm substituent positions, particularly the 2-chloro-6-fluorobenzyl and 3,4-dimethoxyphenyl groups. NMR can validate fluorine substitution .
- High-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. How should researchers design stability studies for this compound under laboratory conditions?
- Assess photostability via accelerated UV exposure (e.g., ICH Q1B guidelines) and monitor degradation by HPLC .
- Evaluate hygroscopicity by storing samples at 25°C/60% RH and analyzing mass loss via Karl Fischer titration ( ) .
- Test thermal stability using differential scanning calorimetry (DSC) to identify decomposition thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Substituent variation : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxy) groups to modulate electron density (see for similar modifications in thiadiazolo-pyrimidinones) .
- Bioisosteric replacement : Swap the thiazolo ring with triazolo or oxadiazolo moieties (as in ) to assess impact on target binding .
- In vitro assays : Test against kinase or protease targets using fluorescence polarization assays, referencing 's framework for antimicrobial screening .
Q. What experimental strategies resolve contradictions in biological assay data?
- Orthogonal validation : Confirm inhibitory activity using both enzymatic (e.g., ADP-Glo™ kinase assay) and cell-based (e.g., luciferase reporter) assays .
- Dose-response curves : Replicate results across multiple replicates (≥3) with positive/negative controls, as in 's split-plot design for phenolic compound analysis .
- Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products .
Q. How can computational modeling predict binding modes with biological targets?
- Molecular docking : Perform flexible docking (e.g., AutoDock Vina) against homology models of kinases or GPCRs, guided by 's findings on similar heterocycles .
- MD simulations : Run 100-ns trajectories to assess stability of the benzyl group in hydrophobic pockets .
- QSAR : Train models using descriptors like logP, polar surface area, and H-bond acceptors from analogs in and .
Q. What methodologies address discrepancies in spectroscopic data during structural elucidation?
- Synchrotron XRD : Resolve ambiguous NOE correlations (e.g., overlapping aromatic protons) with high-resolution crystallography .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the thiazolo ring .
- Isotopic labeling : Introduce at the pyridazinone carbonyl to clarify coupling patterns in NMR .
Q. How should researchers design in vivo pharmacokinetic studies for this compound?
- Rodent models : Administer via IV/PO routes (5–20 mg/kg) and collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h for LC-MS/MS analysis .
- Tissue distribution : Use quantitative whole-body autoradiography (QWBA) to track the radiolabeled compound (e.g., at the methylthiazolo group) .
- Metabolite ID : Employ high-resolution MS/MS with predictive software (e.g., Meteor Nexus) to identify phase I/II metabolites .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
